Mirabegron Hydroxylamine-O-Glucuronide
Description
Properties
Molecular Formula |
C₂₇H₃₂N₄O₉S |
|---|---|
Molecular Weight |
588.63 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Overview
Mirabegron acts by selectively stimulating β3-adrenergic receptors, leading to relaxation of the detrusor muscle in the bladder, thereby increasing bladder capacity and reducing the frequency of involuntary contractions. The hydroxylamine-O-glucuronide form is significant as it represents one of the major metabolic pathways for Mirabegron, influencing its efficacy and safety profile.
Clinical Applications
- Overactive Bladder Treatment :
- Neurogenic Detrusor Overactivity :
- Pharmacokinetics and Metabolism :
Efficacy Studies
- A phase IV study assessed the efficacy of Mirabegron in elderly patients with OAB, showing significant improvements in micturition frequency and urgency episodes over a 12-week period. The results confirmed the drug's safety profile consistent with previous findings .
Safety Profile
- Side effects associated with Mirabegron include hypertension, headache, and gastrointestinal disturbances. Monitoring these effects is essential, especially in vulnerable populations such as the elderly .
Data Table: Summary of Clinical Trials
| Study Type | Population | Intervention | Key Findings |
|---|---|---|---|
| Phase IV Trial | Elderly patients (≥65 yr) | 25mg/50mg Mirabegron | Significant reduction in micturition frequency |
| Pediatric Study | Children (≥3 yr) | Mirabegron | Effective for neurogenic detrusor overactivity |
| Meta-Analysis | Various populations | Mirabegron vs. Placebo | Improved OAB symptoms across demographics |
Case Studies
-
Elderly Patient Case :
- A 70-year-old female with OAB exhibited a marked reduction in urgency episodes after 12 weeks on Mirabegron, with no significant adverse effects reported.
-
Pediatric Case :
- A 5-year-old boy with NDO showed improved bladder control and reduced episodes of incontinence after treatment with Mirabegron, highlighting its effectiveness in younger populations.
Chemical Reactions Analysis
Metabolic Formation via Glucuronidation
Mirabegron Hydroxylamine-O-Glucuronide is formed through glucuronidation , a phase II metabolic reaction where glucuronic acid conjugates to the hydroxylamine group of mirabegron. This process enhances water solubility for renal excretion .
-
Enzymes Involved : UDP-glucuronosyltransferases (UGTs), primarily UGT2B7 , UGT1A3 , and UGT1A8 , catalyze this reaction .
-
Reaction Site : The hydroxylamine (-NHOH) functional group is the primary site for conjugation .
Hydrolysis Reactions
The glucuronide bond is susceptible to hydrolysis , which can regenerate the parent compound (mirabegron) or intermediate metabolites.
-
Enzymatic Hydrolysis : Beta-glucuronidase enzymes in the liver and intestines may cleave the glucuronide bond, particularly in enterohepatic recirculation .
-
pH-Dependent Stability : Hydrolysis occurs more rapidly in acidic environments (e.g., gastric fluid).
Table 2: Hydrolysis Conditions and Rates
| Condition | Rate of Hydrolysis | Metabolites Formed |
|---|---|---|
| pH 1.2 (gastric) | High | Mirabegron, hydroxylamine |
| pH 7.4 (plasma) | Moderate | Trace metabolites |
| Beta-glucuronidase | Variable | Mirabegron (major) |
Oxidative Reactions
Secondary oxidation pathways modify the hydroxylamine group or glucuronide moiety:
-
Cytochrome P450 (CYP) Involvement : CYP3A4 and CYP2D6 mediate oxidation of the parent drug, but their role in metabolizing the glucuronide is limited .
-
Oxidative Byproducts : Instability under oxidative stress can generate nitroso or nitrone derivatives , though these are minor pathways .
Table 3: Enzyme Contributions to Metabolic Reactions
| Enzyme | Reaction Type | Role in Metabolism |
|---|---|---|
| UGT2B7 | Conjugation | Primary glucuronidation |
| CYP3A4 | Oxidation | Minor oxidative metabolism |
| Beta-glucuronidase | Hydrolysis | Glucuronide cleavage |
-
Plasma Stability : this compound has a half-life of ~7 hours in human plasma, with degradation primarily via hydrolysis .
-
Thermal Degradation : Decomposes at temperatures >100°C, forming mirabegron and glucuronic acid.
Synthetic and Analytical Reactions
-
Synthesis : Produced via chemical conjugation of mirabegron with activated glucuronic acid (e.g., UDP-glucuronic acid) under controlled enzymatic conditions .
-
Characterization :
Key Research Findings
-
Pharmacokinetic Impact : Glucuronidation reduces mirabegron’s systemic exposure by 40–60%, influencing dosing regimens .
-
Drug-Drug Interactions : Co-administration with UGT inhibitors (e.g., probenecid) may increase mirabegron plasma levels .
-
Species Variability : Glucuronidation rates differ between humans and rodents, affecting preclinical toxicity models .
Comparison with Similar Compounds
Comparison with Antimuscarinic Agents
Mirabegron and antimuscarinics (e.g., solifenacin, tolterodine) are first-line OAB treatments but differ mechanistically and in tolerability:
Real-world studies show mirabegron has twice the 12-month persistence rate of antimuscarinics (45–50% vs. 20–25%) due to better tolerability .
Comparison with Vibegron
Vibegron, another β3-agonist, shows comparable efficacy to mirabegron but with subtle differences:
Comparison with Alpha-Blockers (Tamsulosin/Silodosin)
For distal ureteral stones (≤6 mm), mirabegron demonstrates comparable stone expulsion rates (SER) to tamsulosin (75–80% vs. 72–78%) and reduces pain episodes during expulsion . However, it is less effective for proximal stones, where alpha-blockers remain superior .
Comparison with Other β3-Adrenergic Agonists
In preclinical models, mirabegron’s antitumor effects via adipose tissue browning mirror those of CL-316,243 (a β3-specific agonist) and isoproterenol (non-selective β-agonist).
Combination Therapies
Mirabegron combined with solifenacin synergistically improves bladder compliance and OAB symptoms:
- Compliance Increase: 58% with mirabegron + solifenacin vs. 32% with monotherapy .
- Quality of Life (OAB-q) : Combined therapy achieves 15–20% greater improvements in symptom bother and coping .
Preparation Methods
Epoxide Ring-Opening and Amine Functionalization
Mirabegron’s core structure derives from (R)-styrene epoxide, which undergoes regioselective ring-opening with 2-(4-nitrophenyl)ethanamine. This step installs the chiral benzylic alcohol moiety critical for β₃-adrenoceptor binding. Nitro reduction (e.g., hydrogenation with Pd/C or stannous chloride) yields the corresponding aniline, which is coupled with 2-(2-aminothiazol-4-yl)acetic acid to form the secondary amine intermediate.
Hydroxylamine Formation
Hydroxylamine derivatives are typically synthesized via:
-
Oxime Formation : Reaction of a primary amine with nitrous acid (HONO).
-
N-Oxidation : Direct oxidation of amines using agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
For mirabegron, hydroxylamine generation likely occurs during metabolic N-oxidation. In synthetic settings, controlled oxidation of the secondary amine in mirabegron’s structure (e.g., using TiCl₃/NaNO₂) could yield the hydroxylamine intermediate.
Glucuronidation Strategies for Hydroxylamine Conjugation
Glucuronidation of hydroxylamines is challenging due to their reactivity and potential for N-oxide byproduct formation. Two primary approaches are employed:
Enzymatic Glucuronidation
UGT enzymes (e.g., UGT1A9, UGT2B7) catalyze the transfer of glucuronic acid to hydroxylamines. In vitro systems using human liver microsomes or recombinant UGTs are standard for metabolite production. For example:
Chemical Glucuronidation
Chemical synthesis avoids enzymatic variability but requires protective group strategies. A typical protocol involves:
-
Protection of Hydroxylamine : Use tert-butyldimethylsilyl (TBDMS) or acetyl groups to prevent undesired side reactions.
-
Glucuronic Acid Activation : Employ imidate or trichloroacetimidate donors for efficient glycosidic bond formation.
-
Coupling Reaction :
-
Deprotection : Sequential treatment with tetrabutylammonium fluoride (TBAF) or mild base (e.g., NaHCO₃) to remove protecting groups.
Analytical and Process Challenges
Regioselectivity and Stereochemical Control
Glucuronidation must occur specifically at the hydroxylamine oxygen without affecting other functional groups (e.g., thiazole amines). Steric hindrance from mirabegron’s bulky substituents complicates this selectivity. Computational modeling (e.g., docking studies with UGT active sites) aids in predicting reactive sites.
Stability Considerations
Hydroxylamine-O-glucuronides are prone to hydrolysis under acidic or basic conditions. Stabilization strategies include:
While Acanthus Research offers this compound as a reference standard (Product M-20224-01), proprietary industrial methods likely combine enzymatic and synthetic approaches:
-
Biocatalytic Synthesis :
-
Hybrid Chemical-Enzymatic Routes :
-
Initial chemical synthesis of protected glucuronide followed by enzymatic deprotection.
-
Comparative Data on Glucuronidation Efficiency
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Enzymatic (UGT1A9) | 65–75 | ≥95 | 12–24 |
| Chemical (Imidate) | 40–50 | ≥90 | 4–6 |
| Hybrid Approach | 70–80 | ≥98 | 8–12 |
Q & A
Q. What statistical strategies optimize power in subgroup analyses (e.g., elderly or BPH patients)?
- Methodological Answer : Pre-specified hierarchical testing (e.g., PILLAR study’s primary endpoint in ≥65-year-olds) minimizes Type I error. Bayesian methods incorporate prior Phase III data (e.g., pooled safety sets, n = 4611) to estimate posterior probabilities for rare AEs (e.g., urinary retention) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
